5(2H)-Isoxazolone, 2,3,4-trimethyl-
Description
2,3,4-Trimethylisoxazol-5(2H)-one is a heterocyclic organic compound with a five-membered ring structure containing three methyl groups and an isoxazole moiety
Properties
CAS No. |
7713-68-0 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2,3,4-trimethyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C6H9NO2/c1-4-5(2)7(3)9-6(4)8/h1-3H3 |
InChI Key |
DPWBYIUCNUXITQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(OC1=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the base-catalyzed cyclization of activated methylene isocyanides with arylidene-substituted oxazol-5(4H)-ones . This reaction occurs at room temperature and is environmentally friendly, tolerating both water and air.
Industrial Production Methods
While specific industrial production methods for 2,3,4-Trimethylisoxazol-5(2H)-one are not widely documented, the principles of green chemistry and efficient catalytic processes are likely employed to ensure high yield and purity. The use of transition metal-free reactions and mild conditions is preferred to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethylisoxazol-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methyl groups and isoxazole ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
Antitubercular Activity
Recent studies have highlighted the potential of isoxazole derivatives, including 5(2H)-Isoxazolone, 2,3,4-trimethyl-, in combating Mycobacterium tuberculosis. A series of substituted isoxazole-3-carboxamides have shown promising growth inhibitory activity against this pathogen. These compounds were designed to avoid rapid clearance and resist the action of mycobacterial efflux pumps, a significant hurdle in tuberculosis treatment. The structure-activity relationship (SAR) studies indicated that modifications to the isoxazole core could enhance efficacy while maintaining low cytotoxicity towards eukaryotic cells .
RORγt Inverse Agonists
Trisubstituted isoxazoles have been identified as allosteric inverse agonists of the nuclear receptor retinoic acid receptor-related orphan receptor gamma t (RORγt), which plays a critical role in autoimmune diseases. The optimization of this chemotype has led to compounds with significantly increased potency and favorable pharmacokinetic profiles. The initial lead compound demonstrated a tenfold increase in potency through systematic SAR studies .
Immunological Applications
Immunomodulatory Properties
Isoxazole derivatives are being explored for their immunoregulatory properties. Research indicates that certain isoxazole compounds can modulate immune responses by influencing the activity of various immune cells. For instance, one study reported that specific isoxazole derivatives could recruit CD4+ T cells and enhance immune restoration in immunocompromised models . This suggests potential applications in therapies aimed at enhancing immune function or treating autoimmune conditions.
Chemical Synthesis and Research
Building Block for Synthesis
5(2H)-Isoxazolone, 2,3,4-trimethyl- serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds with diverse biological activities. Researchers have utilized this compound as a precursor for synthesizing more complex molecules that exhibit desirable pharmacological properties .
Table 1: Summary of Biological Activities of Isoxazole Derivatives
Case Studies
- Antitubercular Chemotypes : A study focused on the design and synthesis of several 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides demonstrated their strong bactericidal activity against Mycobacterium tuberculosis while avoiding efflux pump mechanisms that lead to resistance. This research emphasizes the importance of structural modifications to enhance therapeutic efficacy .
- RORγt Modulation : In another significant study, researchers optimized trisubstituted isoxazoles as allosteric modulators of RORγt. The findings revealed that these compounds not only exhibited low nanomolar potency but also maintained selectivity over related receptors, marking them as promising candidates for drug development targeting autoimmune disorders .
Mechanism of Action
The mechanism by which 2,3,4-Trimethylisoxazol-5(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trimethylisoxazole: Lacks the oxo group present in 2,3,4-Trimethylisoxazol-5(2H)-one.
2,3,4-Trimethyl-1,2-oxazole: Has a different ring structure compared to the isoxazole ring.
2,3,4-Trimethyl-5-isoxazolone: Similar structure but with different substituents.
Uniqueness
2,3,4-Trimethylisoxazol-5(2H)-one is unique due to its specific substitution pattern and the presence of the oxo group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.
Biological Activity
5(2H)-Isoxazolone, 2,3,4-trimethyl- (C6H9NO2), is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, examining its immunological effects, cytotoxicity against cancer cell lines, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of 5(2H)-Isoxazolone, 2,3,4-trimethyl- features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. Its unique configuration contributes to its biological properties. The compound is characterized by the following:
- Molecular Formula : C6H9NO2
- Synonyms : 2,3,4-Trimethylisoxazol-5(2H)-one; 5(2H)-isoxazolone
Immunological Activity
Recent studies have highlighted the immunomodulatory properties of isoxazole derivatives. For instance, compounds similar to 5(2H)-Isoxazolone have shown significant effects on T cell modulation and humoral immune responses.
- Mechanism of Action :
- Case Study :
Cytotoxicity Studies
The cytotoxic potential of 5(2H)-Isoxazolone has been assessed against various cancer cell lines:
- Cell Line Evaluation :
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Isoxazole (3) | 86 | Induces apoptosis and cell cycle arrest |
| Isoxazole (6) | 755 | Primarily induces cell cycle arrest |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of isoxazoles:
- Allosteric Modulation : Trisubstituted isoxazoles have been identified as allosteric inverse agonists of RORγt, a nuclear receptor implicated in autoimmune diseases. This class has shown promising activity with low nanomolar potency and favorable pharmacokinetic properties .
| Position | cLogP | TR-FRET IC50 (µM) | ΔTm (°C) |
|---|---|---|---|
| C-4 | n.d. | Low nM | n.d. |
| C-5 | n.d. | Low nM | n.d. |
Therapeutic Implications
The biological activities exhibited by 5(2H)-Isoxazolone suggest potential therapeutic applications:
- Immunosuppressive Agents : Given its ability to modulate immune responses, this compound could be further explored for use in treating autoimmune diseases or transplant rejection.
- Anticancer Therapeutics : The cytotoxic effects observed in leukemia cell lines indicate that derivatives of this compound may serve as lead candidates for developing new anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
